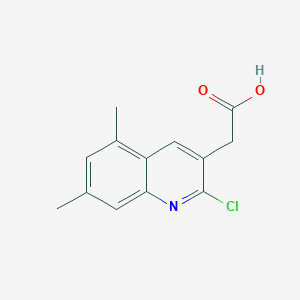
2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetic acid is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetic acid typically involves the reaction of 2-chloro-5,7-dimethylquinoline with acetic acid under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetic acid can be compared with other quinoline derivatives such as:
- 2-(2-Chloroquinolin-3-yl)acetic acid
- 2-(5,7-Dimethylquinolin-3-yl)acetic acid These compounds share similar structural features but may differ in their biological activities and applications. The presence of different substituents on the quinoline ring can significantly influence their chemical properties and reactivity .
Propiedades
Fórmula molecular |
C13H12ClNO2 |
|---|---|
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
2-(2-chloro-5,7-dimethylquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C13H12ClNO2/c1-7-3-8(2)10-5-9(6-12(16)17)13(14)15-11(10)4-7/h3-5H,6H2,1-2H3,(H,16,17) |
Clave InChI |
GDXWJEUUDBCRHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)



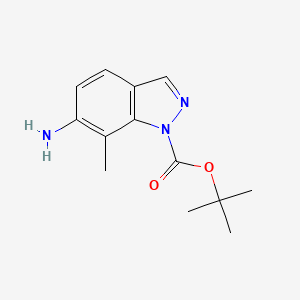

![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)
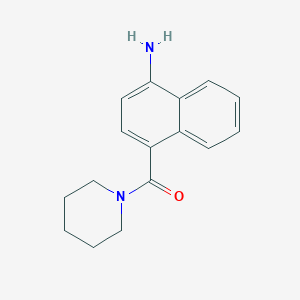
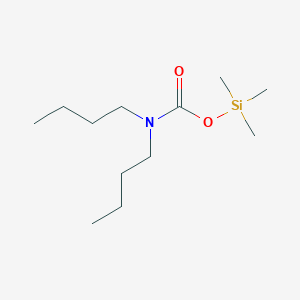

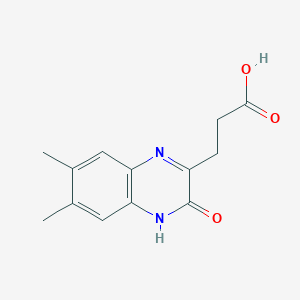
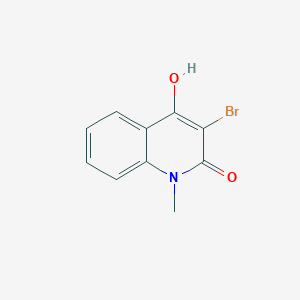
![7-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B11863194.png)

